molecular formula C19H19ClFN5O3 B445738 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B445738
M. Wt: 419.8g/mol
InChI Key: LJJNKGFMSLLFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the triazole ring is usually achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, often using adamantane derivatives and suitable leaving groups.

    Coupling with the Nitrophenyl Group: The final step involves coupling the triazole-adamantane intermediate with a nitrophenyl derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the adamantane moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: :

Properties

Molecular Formula

C19H19ClFN5O3

Molecular Weight

419.8g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-fluoro-5-nitrophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19ClFN5O3/c20-17-22-10-25(24-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)23-15-4-13(26(28)29)1-2-14(15)21/h1-2,4,10-12H,3,5-9H2,(H,23,27)

InChI Key

LJJNKGFMSLLFBY-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F

Origin of Product

United States

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